molecular formula C12H16N2O3 B1330846 1-(2-(4-Nitrophenoxy)ethyl)pyrrolidine CAS No. 265654-77-1

1-(2-(4-Nitrophenoxy)ethyl)pyrrolidine

Cat. No.: B1330846
CAS No.: 265654-77-1
M. Wt: 236.27 g/mol
InChI Key: RZIYRKYHMDDHCK-UHFFFAOYSA-N
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Description

1-(2-(4-Nitrophenoxy)ethyl)pyrrolidine (CAS: 265654-77-1) is a pyrrolidine derivative featuring a 4-nitrophenoxyethyl substituent. Its molecular formula is C₁₂H₁₆N₂O₃ (MW: 236.27 g/mol), and it serves as a versatile organic building block in medicinal chemistry and drug discovery . It is stored at 2–8°C under inert conditions to maintain stability .

Preparation Methods

General Synthetic Strategy

The synthesis of 1-(2-(4-Nitrophenoxy)ethyl)pyrrolidine generally involves the nucleophilic substitution of a halogenated ethyl intermediate with pyrrolidine, or alternatively, the alkylation of pyrrolidine with a 2-(4-nitrophenoxy)ethyl halide. The nitrophenoxy group is introduced via substitution on a phenol derivative, often starting from 4-nitrophenol.

Preparation of 2-(4-Nitrophenoxy)ethyl Halide Intermediate

  • Starting from 4-nitrophenol, the phenolic hydroxyl group is reacted with 2-haloethanol or 2-haloethyl halides (e.g., 2-bromoethanol or 2-chloroethyl bromide) under basic conditions to form 2-(4-nitrophenoxy)ethyl halide.
  • Typical bases include potassium carbonate or sodium hydride in polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile.
  • The reaction proceeds via nucleophilic substitution, where the phenolate ion attacks the ethyl halide, forming the ether linkage.

Alkylation of Pyrrolidine

  • Pyrrolidine is then reacted with the prepared 2-(4-nitrophenoxy)ethyl halide.
  • The reaction is typically carried out in an aprotic solvent (e.g., acetonitrile, DMF) with mild heating or at room temperature.
  • The nucleophilic nitrogen of pyrrolidine attacks the electrophilic carbon of the ethyl halide, displacing the halide and forming the target compound.
  • Triethylamine or other bases may be added to scavenge the released halide acid and drive the reaction to completion.

Purification

  • The crude product is purified by standard methods such as extraction, washing, and chromatographic techniques (e.g., silica gel column chromatography).
  • Final product characterization includes melting point determination, NMR, IR, and mass spectrometry to confirm structure and purity.

Detailed Synthetic Procedure Example

Step Reagents and Conditions Description
1 4-Nitrophenol, 2-bromoethanol, K2CO3, DMF, 80°C, 6-12 h Formation of 2-(4-nitrophenoxy)ethanol intermediate via nucleophilic substitution
2 2-(4-nitrophenoxy)ethyl bromide (prepared by bromination of intermediate), pyrrolidine, acetonitrile, triethylamine, room temperature, overnight Alkylation of pyrrolidine to form this compound
3 Extraction with organic solvents, washing, drying, silica gel chromatography Purification of the final product

This method aligns with general synthetic approaches for similar pyrrolidine derivatives and is supported by analogous procedures in the literature.

Alternative Synthetic Routes and Related Compounds

  • Some patents and literature describe the preparation of pyrrolidine derivatives via silyl-protected intermediates and subsequent alkylation, which may be adapted for this compound.
  • The use of 1-(2-fluoro-4-nitrophenyl)pyrrolidine synthesis as a related example shows the feasibility of nucleophilic aromatic substitution on fluoronitrobenzene derivatives with pyrrolidine, which can inspire alternative routes.
  • The nitro group’s electron-withdrawing nature facilitates substitution reactions and influences the compound’s reactivity and biological interactions.

Research Findings and Notes

  • The nitro group in the 4-position of the phenoxy ring contributes to electron-withdrawing effects, which may affect the compound’s binding affinity and biological activity.
  • Stability considerations include storage at low temperatures (-20°C to -80°C) and protection from moisture to prevent degradation.
  • Physical methods such as ultrasonic baths and gentle heating (37°C) can enhance solubility during solution preparation.

Summary Table of Preparation Methods

Preparation Step Reagents/Conditions Notes
Ether formation (phenol + haloethanol) 4-Nitrophenol, 2-bromoethanol, K2CO3, DMF, 80°C Nucleophilic substitution to form ether intermediate
Halogenation of intermediate PBr3 or similar halogenating agent Converts alcohol to halide for alkylation
Alkylation of pyrrolidine Pyrrolidine, acetonitrile, triethylamine, RT Nucleophilic substitution on ethyl halide
Purification Extraction, chromatography Ensures product purity and characterization

Chemical Reactions Analysis

Types of Reactions

1-(2-(4-Nitrophenoxy)ethyl)pyrrolidine can undergo several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Reduction: The major product formed is 1-(2-(4-aminophenoxy)ethyl)pyrrolidine.

    Substitution: The products depend on the nucleophile used in the reaction.

Scientific Research Applications

Medicinal Chemistry Applications

1-(2-(4-Nitrophenoxy)ethyl)pyrrolidine has been investigated for its potential therapeutic effects, particularly in relation to nicotinic acetylcholine receptors. The structure of this compound allows for exploration in the following areas:

  • Nicotinic Receptor Modulation: Research indicates that compounds similar to this compound may act as partial agonists or antagonists at nicotinic acetylcholine receptors, which are implicated in cognitive functions and addiction mechanisms. Such activities could be beneficial in developing treatments for conditions like Alzheimer's disease or nicotine addiction .
  • Synthesis of Derivatives: The unique structure allows for the synthesis of various derivatives that may exhibit enhanced biological activities or selectivity towards specific receptor subtypes. For instance, modifications to the nitrophenoxy group or the pyrrolidine ring could yield compounds with improved pharmacokinetic properties .

Summary Table of Related Compounds

Compound NameStructural FeaturesUnique Aspects
4-NitrophenolSimple phenolic compound with a nitro groupUsed in dye and pharmaceutical industries
PyrrolidineBasic five-membered nitrogen-containing ringFound in various natural products
1-(2-(3-Nitrophenoxy)ethyl)pyrrolidineSimilar structure but with a different nitro positionPotentially different biological activity

Mechanism of Action

The mechanism of action of 1-(2-(4-Nitrophenoxy)ethyl)pyrrolidine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The nitro group can undergo reduction to form an amino group, which can further interact with biological molecules through hydrogen bonding and other interactions .

Comparison with Similar Compounds

Comparison with Structural Analogs

SC-22716 (1-[2-(4-Phenylphenoxy)ethyl]pyrrolidine)

  • Structure: Replaces the nitro group with a 4-phenylphenoxy moiety.
  • Activity : A potent inhibitor of leukotriene A₄ (LTA₄) hydrolase, a key enzyme in inflammatory pathways. SC-22716 demonstrated efficacy in reducing leukotriene B₄ (LTB₄) production in preclinical models .
  • SAR Insights: The phenyl group enhances lipophilicity, improving membrane permeability compared to the nitro derivative. Substitution at the phenoxy ring significantly impacts enzyme inhibition; electron-donating groups (e.g., phenyl) may stabilize enzyme interactions, whereas electron-withdrawing groups (e.g., nitro) could alter binding kinetics .
Property 1-(2-(4-Nitrophenoxy)ethyl)pyrrolidine SC-22716
Molecular Weight 236.27 g/mol ~325.4 g/mol (estimated)
Key Substituent 4-Nitrophenoxy 4-Phenylphenoxy
Biological Target Not explicitly reported LTA₄ hydrolase
LogP (Predicted) ~1.8 (moderate polarity) ~3.5 (higher lipophilicity)

1-[2-(4-Benzylphenoxy)ethyl]pyrrolidine (27P)

  • Structure: Features a benzyl group attached to the phenoxy ring.
  • The nitro group’s electron-withdrawing nature may render this compound more reactive in electrophilic substitution reactions .

Plant-Derived Pyrrolidine Alkaloids

  • Examples: 1-[1-Oxo-9(3,4-methylenedioxyphenyl)nonatrienyl]pyrrolidine (from Piper longum) .
  • Activity: These alkaloids inhibit monoamine oxidase (MAO), a target in depression therapy.
  • Comparison :
    • The nitro derivative lacks the extended conjugated system of plant alkaloids, likely reducing MAO affinity.
    • Methylenedioxyphenyl groups in plant analogs enhance π-π stacking with enzyme active sites, a feature absent in the nitro-substituted compound .

Halogenated Analogs

  • Example : 1-[2-(2-Fluorophenyl)-1-phenylethyl]pyrrolidine (CAS: 920959-09-7) .
  • Activity : Fluorine’s electronegativity mimics nitro groups but with smaller steric impact.
  • Key Contrast: Fluorine substituents improve metabolic stability compared to nitro groups, which may undergo reduction in vivo.

Complex Aromatic Derivatives

  • Example: 1-{2-[4-(2-Phenylnaphtho[1,2-b]furan-3-yl)phenoxy]ethyl}pyrrolidine hydrochloride (CAS: 25439-42-3) .
  • Structure : Incorporates a naphthofuran system, increasing aromatic surface area.
  • Implications :
    • Bulky aromatic systems enhance binding to hydrophobic enzyme pockets, unlike the nitro derivative’s simpler structure.
    • Nitro groups may limit solubility but improve selectivity for targets requiring polar interactions .

Research Implications

  • Drug Design: The nitro group in this compound offers a strategic handle for further functionalization (e.g., reduction to amine for prodrug strategies).
  • SAR Exploration: Systematic substitution on the phenoxy ring (e.g., methoxy, halogens) could optimize activity for specific targets like LTA₄ hydrolase or MAO .

Biological Activity

1-(2-(4-Nitrophenoxy)ethyl)pyrrolidine is a compound with significant structural interest due to its unique pyrrolidine ring and the presence of a nitro group on the phenoxy moiety. Despite its potential, comprehensive scientific research detailing its biological activity remains sparse. This article compiles available information regarding its biological properties, synthesis, and potential applications.

Chemical Structure and Properties

  • Molecular Formula : C₁₂H₁₆N₂O₃
  • Molecular Weight : 236.27 g/mol
  • Structural Features : The compound features a pyrrolidine ring substituted with a 2-(4-nitrophenoxy)ethyl group, which enhances its reactivity and potential biological activity.

Synthesis

The synthesis of this compound typically involves a nucleophilic substitution reaction, where 4-nitrophenol reacts with 1-(2-chloroethyl)pyrrolidine hydrochloride under basic conditions. This reaction allows the nucleophile (the pyrrolidine derivative) to attack the electrophilic carbon attached to the chlorine atom, leading to the formation of the desired product.

Currently, there is no specific research available that elucidates the exact mechanism of action for this compound. However, compounds with similar structural features have been investigated for their pharmacological properties.

Related Studies

  • Inhibition of Leukotriene A(4) Hydrolase : A structurally related compound, SC-22716 (1-[2-(4-phenylphenoxy)ethyl]pyrrolidine), has been identified as a potent inhibitor of LTA(4) hydrolase, which plays a crucial role in the production of pro-inflammatory mediators like leukotriene B(4). This inhibition represents a significant pharmacological target for diseases involving inflammation .
  • Antimicrobial Activity : Research has shown that certain pyrrolidine derivatives exhibit antibacterial and antifungal activities. While specific studies on this compound are lacking, its structural analogs have demonstrated effectiveness against various bacterial strains, suggesting potential bioactivity in this area .

Comparative Analysis with Similar Compounds

To better understand the potential biological activity of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructural FeaturesUnique Aspects
4-Nitrophenol Simple phenolic compound with a nitro groupCommonly used in dye and pharmaceutical industries
Pyrrolidine Basic five-membered nitrogen-containing ringFound in various natural products
1-(2-(3-Nitrophenoxy)ethyl)pyrrolidine Similar structure but with a different nitro positionPotentially different biological activity

The unique substitution pattern of this compound may influence its reactivity and biological interactions differently compared to these compounds .

Safety and Handling

Due to the lack of specific safety data, it is advisable to handle this compound with caution. The presence of the nitro group suggests potential hazards, including explosive properties. Standard protocols for handling nitroaromatic compounds should be followed.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 1-(2-(4-Nitrophenoxy)ethyl)pyrrolidine, and how can reaction conditions be optimized?

  • Methodology : A feasible route involves nucleophilic substitution between 4-nitrophenol and a pyrrolidine-containing alkyl halide. For example, reacting 2-chloroethylpyrrolidine with 4-nitrophenol in a polar aprotic solvent (e.g., DMF) under basic conditions (K₂CO₃ or NaH) at 60–80°C for 12–24 hours. Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane eluent) yields the product . Optimization should focus on solvent choice, temperature, and stoichiometry to minimize side reactions (e.g., elimination).

Q. How can the purity and structural integrity of this compound be verified?

  • Methodology : Use a combination of analytical techniques:

  • NMR : Compare 1^1H and 13^{13}C spectra with literature data to confirm substituent positions (e.g., nitrophenoxy vs. pyrrolidine signals) .
  • HPLC : Employ a C18 column with a mobile phase of acetonitrile/water (70:30) to assess purity (>98% recommended for research use) .
  • Mass Spectrometry : ESI-MS or HRMS to confirm molecular weight (C₁₂H₁₆N₂O₃; theoretical 236.27 g/mol) .

Q. What safety precautions are critical when handling this compound?

  • Methodology :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles to avoid skin/eye contact .
  • Ventilation : Use a fume hood to prevent inhalation of dust or vapors .
  • Spill Management : Absorb spills with inert material (e.g., sand) and dispose as hazardous waste .

Advanced Research Questions

Q. What strategies can resolve contradictions in reaction yields during scale-up synthesis?

  • Methodology :

  • Kinetic Analysis : Perform time-course studies to identify bottlenecks (e.g., incomplete substitution due to steric hindrance).
  • Solvent Screening : Test alternatives like THF or acetonitrile to improve solubility and reaction efficiency .
  • Catalyst Exploration : Evaluate phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance nucleophilicity in biphasic systems .

Q. How does the electronic nature of the nitrophenoxy group influence reactivity in downstream applications?

  • Methodology :

  • Computational Studies : Use DFT calculations (e.g., Gaussian) to map electron density distribution and predict sites for electrophilic/nucleophilic attacks .
  • Experimental Probes : Conduct Hammett substituent analysis by synthesizing analogs with electron-withdrawing/donating groups on the phenyl ring and compare reaction rates (e.g., Suzuki coupling efficiency) .

Q. Can this compound serve as a precursor for bioactive molecules, and what functionalization routes are viable?

  • Methodology :

  • Reduction of Nitro Group : Catalytic hydrogenation (H₂/Pd-C) converts the nitro group to an amine, enabling peptide coupling or Schiff base formation .
  • Pyrrolidine Modification : Alkylation or acylation of the pyrrolidine nitrogen to introduce pharmacophores (e.g., targeting kinase inhibitors) .

Q. What are the stability profiles of this compound under varying storage conditions?

  • Methodology :

  • Accelerated Degradation Studies : Expose the compound to heat (40–60°C), humidity (75% RH), and light (UV chamber) for 4–8 weeks. Monitor degradation via HPLC and identify byproducts (e.g., nitro group reduction or oxidation) .
  • Recommendations : Store in airtight containers under inert gas (N₂/Ar) at –20°C for long-term stability .

Q. Methodological Considerations for Experimental Design

Q. How to troubleshoot inconsistent spectroscopic data during characterization?

  • Methodology :

  • Impurity Identification : Use LC-MS to detect trace contaminants (e.g., unreacted starting materials).
  • Deuterated Solvent Effects : Ensure NMR solvents (e.g., CDCl₃ vs. DMSO-d₆) do not cause signal splitting due to residual protons .

Q. What advanced techniques elucidate the compound’s conformational dynamics in solution?

  • Methodology :

  • VT-NMR : Variable-temperature NMR to study rotational barriers around the ethylpyrrolidine linkage .
  • X-ray Crystallography : Grow single crystals via slow evaporation (e.g., ethyl acetate/hexane) to resolve molecular geometry and intermolecular interactions .

Properties

IUPAC Name

1-[2-(4-nitrophenoxy)ethyl]pyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O3/c15-14(16)11-3-5-12(6-4-11)17-10-9-13-7-1-2-8-13/h3-6H,1-2,7-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZIYRKYHMDDHCK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CCOC2=CC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60329385
Record name 1-[2-(4-nitrophenoxy)ethyl]pyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60329385
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

265654-77-1
Record name 1-[2-(4-nitrophenoxy)ethyl]pyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60329385
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A solution of 10 g of p-nitrophenol (72 mmol) in 100 mL dry THF was treated with 28.28 g (108 mmol) of triphenyl phosphine. The solution was cooled to 0° C. then treated with 18.78 g (108 mmol) diethyl azodicarboxylate. After stirring for 30 min at 0° C., 12.4 g (108 mmol) 1-(2-hydroxyethyl)pyrrolidine was added. The cooling bath was removed and the reaction allowed to stir overnight at ambient temperature. EtOAc was added (300 mL) and the mixture was extracted twice with 200 mL 1 N H2SO4. The combined extracts were washed twice with 200 mL EtOAc, made basic with 5 N NaOH and extracted three times with 150 mL EtOAc. The extracts were dried over MgSO4 and concentrated under vacuum to an oil which was purified by chromatography (SiO2 ; 1% MeOH in CHCl3) to recover 7.56 g (32 mmol, 44%) of the desired compound as a solid.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
28.28 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
diethyl azodicarboxylate
Quantity
18.78 g
Type
reactant
Reaction Step Two
Quantity
12.4 g
Type
reactant
Reaction Step Three
Yield
44%

Synthesis routes and methods II

Procedure details

Two identical reactions were set up side-by-side as follows. To a mixture of p-nitrophenoxide sodium salt (20.0 g, 124 mmol) and N-(2-chloroethyl)pyrrolidine hydrochloride (21.0 g, 123.5 mmol) was added 300 mL of xylenes followed by potassium carbonate (23.5 g, 170 mmol). The heterogenous mixture was heated under nitrogen at 130° C. overnight. The reaction was diluted with water and 200 mL of ethyl acetate. The layers were separated and the organic layer was washed with saturated aqueous sodium chloride. The aqueous layers were back-extracted with one portion of methylene chloride and the combined organic layers were dried over sodium sulfate, filtered, and concentrated. Silica gel flash chromatography of the combined residues from both reactions (10% methanol/ethyl acetate to 20% methanol/ethyl acetate to 50% methanol/ethyl acetate) afforded 35.22 g (60%) of the title compound of Step A. MS 237.4 (M+1)+
Name
p-nitrophenoxide sodium salt
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
21 g
Type
reactant
Reaction Step One
[Compound]
Name
xylenes
Quantity
300 mL
Type
reactant
Reaction Step Two
Quantity
23.5 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
200 mL
Type
solvent
Reaction Step Four
Yield
60%

Synthesis routes and methods III

Procedure details

To a mixture of PPh3 (866 mg, 3.3 mmol) in THF (6 mL) is added DIAD (0.65 mL, 3.3 mmol) at 0° C. The suspension was stirred for 10 minutes, then heated to room temperature. To the mixture, 4-nitrophenol (460 mg, 3.3 mmol) and 1-(2-hydroxyethyl)-pyrrolidine (0.26 mL, 2.2 mmol) is added, and the mixture is stirred at room temperature for 16 hours, then concentrated. The residue is taken up in EtOAc, washed with 1N NaOH aqueous solution and brine, dried over Na2SO4, filtered and concentrated under reduced pressure. The crude product is purified by column chromatography (SiO2, MeOH:CH2Cl2=1:99 to 10:90) to give 277 mg of 1-[2-(4-Nitro-phenoxy)-ethyl]-pyrrolidine as a white solid.
Name
Quantity
866 mg
Type
reactant
Reaction Step One
Name
Quantity
6 mL
Type
solvent
Reaction Step One
Name
Quantity
0.65 mL
Type
reactant
Reaction Step Two
Quantity
460 mg
Type
reactant
Reaction Step Three
Quantity
0.26 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

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Feasible Synthetic Routes

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